Domine
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Overview
Description
“Domine” is a comprehensive database of known and predicted protein domain-domain interactions. Protein domains are structural or functional subunits of proteins that can fold into stable structures and function independently. Understanding these interactions is crucial for studying protein functions and interactions at the molecular level.
Preparation Methods
The “Domine” database compiles domain-domain interactions from various sources, including experimentally characterized high-resolution three-dimensional structures and computational predictions. The database integrates data from multiple computational approaches and experimental studies to provide a comprehensive collection of interactions.
Chemical Reactions Analysis
While “Domine” itself is not a chemical compound and does not undergo chemical reactions, the interactions it catalogs are essential for understanding protein functions and interactions. These interactions can be studied using various biochemical and biophysical methods, including X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational modeling.
Scientific Research Applications
“Domine” serves as a valuable resource for researchers studying protein interactions. It is used in various fields, including:
Chemistry: Understanding protein interactions at the domain level helps in designing inhibitors and drugs targeting specific protein-protein interactions.
Biology: Studying domain-domain interactions provides insights into cellular processes, signaling pathways, and protein functions.
Medicine: Identifying critical interactions can aid in developing therapeutic strategies for diseases caused by dysfunctional protein interactions.
Industry: The database can be used in biotechnology and pharmaceutical industries for drug discovery and development.
Mechanism of Action
The “Domine” database itself does not have a mechanism of action. the protein domain interactions it catalogs play crucial roles in various biological processes. These interactions can affect cellular signaling, protein trafficking, and stress responses. Understanding these interactions at the domain level helps in elucidating the molecular mechanisms underlying various cellular functions.
Comparison with Similar Compounds
“Domine” can be compared to other databases that catalog protein interactions, such as iPfam and 3did. These databases also provide information on domain-domain interactions inferred from protein structures. “this compound” is unique in its comprehensive integration of data from multiple sources and computational approaches, making it a valuable resource for researchers.
Properties
CAS No. |
1339-72-6 |
---|---|
Molecular Formula |
C17H38N2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
N'-dodecyl-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C17H38N2/c1-5-6-7-8-9-10-11-12-13-14-15-19(4)17-16-18(2)3/h5-17H2,1-4H3 |
InChI Key |
LLJOASAHEBQANS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CCN(C)C |
Origin of Product |
United States |
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